3,3,3-Trifluoro-2,2-dimethylpropan-1-amine hydrochloride

CAS No.: 1803606-63-4

Cat. No.: VC3026312

Molecular Formula: C5H11ClF3N

Molecular Weight: 177.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803606-63-4 |

|---|---|

| Molecular Formula | C5H11ClF3N |

| Molecular Weight | 177.59 g/mol |

| IUPAC Name | 3,3,3-trifluoro-2,2-dimethylpropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C5H10F3N.ClH/c1-4(2,3-9)5(6,7)8;/h3,9H2,1-2H3;1H |

| Standard InChI Key | HYOBPNPGYNGODH-UHFFFAOYSA-N |

| SMILES | CC(C)(CN)C(F)(F)F.Cl |

| Canonical SMILES | CC(C)(CN)C(F)(F)F.Cl |

Introduction

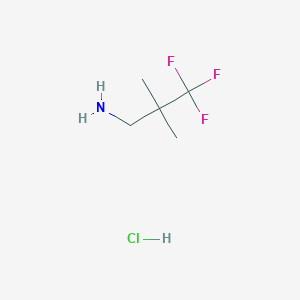

Chemical Identity and Structure

Basic Information

3,3,3-Trifluoro-2,2-dimethylpropan-1-amine hydrochloride is a hydrochloride salt derived from 3,3,3-trifluoro-2,2-dimethylpropan-1-amine. The compound is characterized by the following identifiers and properties:

| Parameter | Value |

|---|---|

| CAS Number | 1803606-63-4 |

| Molecular Formula | C₅H₁₁ClF₃N |

| Molecular Weight | 177.59 g/mol |

| SMILES | CC(C)(CN)C(F)(F)F.Cl |

| InChI | InChI=1S/C5H10F3N.ClH/c1-4(2,3-9)5(6,7)8;/h3,9H2,1-2H3;1H |

| InChIKey | HYOBPNPGYNGODH-UHFFFAOYSA-N |

The compound is part of a larger family of fluorinated organic compounds, which have gained significant attention in pharmaceutical and agrochemical research due to their unique physicochemical properties .

Structural Characteristics

The molecule consists of a primary amine attached to a carbon chain with several noteworthy structural features:

-

A trifluoromethyl group (CF₃) at the terminal position of the propane backbone

-

Two methyl groups attached to the central carbon atom of the propane chain

-

A primary amine group at position 1 of the propane chain

-

A hydrochloride counterion forming an ionic bond with the protonated amine group

This specific arrangement gives the compound its distinctive chemical behavior and reactivity profile. The trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, while the hydrochloride salt formation enhances aqueous solubility compared to the free amine.

Physical Properties

The physical properties of 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine hydrochloride have been determined through various analytical methods:

| Property | Description |

|---|---|

| Physical State | Solid |

| Solubility | Enhanced solubility in aqueous solutions (compared to free amine) |

| Storage Stability | Stable when stored at -4°C (1-2 weeks) or -20°C (1-2 years) |

Synthesis and Preparation

Purification Methods

Purification of the final compound often involves recrystallization techniques to remove impurities and obtain a high-purity product suitable for research applications. Standard purification protocols may include:

-

Recrystallization from appropriate solvent systems

-

Column chromatography for removal of side products

-

Analytical verification through methods such as NMR spectroscopy, mass spectrometry, and elemental analysis

Quality control measures are essential to ensure the compound meets the required purity standards, particularly when intended for use in pharmaceutical or biological research contexts .

Chemical Properties

The chemical properties of 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine hydrochloride are largely influenced by its functional groups:

-

The protonated primary amine function acts as a weak acid, capable of participating in hydrogen bonding and acid-base reactions.

-

The trifluoromethyl group creates a region of high electronegativity, affecting the electron distribution throughout the molecule.

-

The dimethyl substituents provide steric hindrance, protecting the central carbon from certain types of chemical attacks.

These properties collectively contribute to the compound's stability and reactivity profile, making it valuable in various chemical transformations and applications .

The presence of the trifluoromethyl group significantly impacts the compound's physiochemical properties, particularly enhancing lipophilicity. This feature is especially important in drug design, as it can improve membrane permeability and drug delivery to target tissues. Studies have shown that replacing methyl groups or chlorine atoms with trifluoromethyl groups often leads to improved pharmacokinetic properties in drug candidates .

| Hazard Statement | Code | Category | Signal Word |

|---|---|---|---|

| Causes skin irritation | H315 | Skin corrosion/irritation Category 2 | Warning |

| Causes serious eye irritation | H319 | Serious eye damage/eye irritation Category 2 | Warning |

| May cause respiratory irritation | H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation Category 3 | Warning |

The compound is associated with the GHS07 pictogram, indicating its potential to cause irritation to skin, eyes, and the respiratory system .

Applications and Uses

Research Applications

3,3,3-Trifluoro-2,2-dimethylpropan-1-amine hydrochloride serves as an important building block in organic synthesis and medicinal chemistry research. Its unique structural features make it valuable for:

-

Structure-activity relationship (SAR) studies in drug discovery

-

Development of fluorinated pharmaceuticals

-

Synthesis of complex organic molecules requiring specific spatial arrangements

-

Probe synthesis for studying protein-ligand interactions

The compound's trifluoromethyl group plays a particularly significant role in these applications, as it can enhance the metabolic stability and membrane permeability of the resulting molecules .

Industrial Applications

In industrial settings, 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine hydrochloride is utilized in:

-

Production of specialty chemicals with unique functional properties

-

Development of advanced materials with specific physical characteristics

-

Creation of intermediates for the synthesis of commercial products

The industrial applications leverage the compound's chemical stability and reactivity profile to create products with enhanced performance characteristics.

Pharmaceutical Relevance

The pharmaceutical relevance of 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine hydrochloride stems from the growing importance of fluorinated compounds in drug development. Incorporation of the trifluoromethyl group in pharmaceutical compounds has been shown to:

-

Increase lipid solubility, enhancing drug absorption and transport across biological membranes including the blood-brain barrier

-

Improve metabolic stability by blocking sites of potential metabolic degradation

-

Enhance binding affinity to target proteins through hydrophobic interactions

-

Modify the electronic properties of functional groups, affecting their pKa values and hydrogen-bonding capabilities

Over the past twenty years, significant research effort has been devoted to incorporating trifluoromethyl groups into prototype drug molecules, often replacing methyl groups or chlorine atoms. This modification has demonstrated improved pharmacokinetic profiles across various drug classes .

Analytical Methods for Characterization

Accurate characterization of 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine hydrochloride is crucial for quality control and research applications. Several analytical techniques are commonly employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR for hydrogen atom environments

-

¹³C-NMR for carbon structure determination

-

¹⁹F-NMR for fluorine positioning and environment analysis

-

-

Mass Spectrometry (MS) for molecular weight confirmation and structural elucidation

-

Infrared (IR) Spectroscopy to identify functional groups and confirm salt formation

-

X-ray Crystallography for definitive determination of three-dimensional structure in the solid state

-

Elemental Analysis to confirm elemental composition and purity

These complementary techniques provide comprehensive characterization of the compound's structure, purity, and physical properties, essential for ensuring research reproducibility and product quality .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume